Ethanesulfonic anhydride
Overview
Description
Ethanesulfonic anhydride, also known as Methanesulfonic anhydride, is used to prepare methylsulfonyl esters, also known as mesylates . It finds application in the reaction of aromatic alkylation . It reacts with dimethylsulfoxide to get sulfoxonium complex, which is a useful oxidizing agent .
Synthesis Analysis
Methanesulfonic anhydride is an organic compound that is commonly used as a reagent for the preparation of methyl sulfonates (mesylates). It is also used in the synthesis of methanesulfonamides using various amine precursors .
Molecular Structure Analysis
The molecular formula of Ethanesulfonic anhydride is C2H6O5S2 and its molecular weight is 174.196 . Ethanesulfonic anhydride contains total 20 bond(s); 10 non-H bond(s), 4 multiple bond(s), 4 rotatable bond(s), 4 double bond(s) and 2 sulfonate(s) (thio-/dithio-) .
Chemical Reactions Analysis
Methanesulfonic anhydride has been used in the synthesis of thioesters from feedstock acids and thiols . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials .
Physical And Chemical Properties Analysis
Ethanesulfonic anhydride is a yellow to brown liquid . It reacts violently with water . It is a very strong acid (pKa = − 1.9) and is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water .
Scientific Research Applications
Crystal Structure Analysis
- Ethanesulfonic anhydride's relative, acetic anhydride, has been studied for its crystal and molecular structure. This research contributes to understanding the properties of similar compounds like ethanesulfonic anhydride (Seidel, Goddard, Nöthling, & Lehmann, 2016).
In Metal-Organic Frameworks
- Ethanesulfonic acid-based compounds, closely related to ethanesulfonic anhydride, are explored in metal-organic frameworks. They can coordinate metal ions, as demonstrated in a complex with silver ions (Bilinovich, Panzner, Youngs, & Leeper, 2011).
Chemical Synthesis
- In the field of chemical synthesis, derivatives of ethanesulfonic acid have been used to study the conversion of n-butane to maleic anhydride, highlighting potential applications in industrial processes (Ballarini et al., 2006).
Buffering in Biological Experiments
- Ethanesulfonic acid derivatives, similar to ethanesulfonic anhydride, serve as buffers in biological experiments and microalgal culture media, indicating a role in maintaining pH stability in various biological and chemical environments (McFadden & Melkonian, 1986).
Enzyme Research
- Research on 2-(methylthio)ethanesulfonate analogues, related to ethanesulfonic anhydride, has been conducted to study their activity in enzyme systems, providing insights into enzymatic reactions and potential biotechnological applications (Gunsalus, Romesser, & Wolfe, 1978).
Ion Separation Materials
- The synthesis of zwitterionic separation materials using ethanesulfonic acid derivatives points to applications in separating inorganic ions, essential in analytical chemistry (Jiang & Irgum, 1999).
Acidity and Stability Studies
- Studies on the acidity and stability of fluoroalkane sulfonic acids and derivatives, which are structurally similar to ethanesulfonic anhydride, provide valuable information for their use in harsh conditions (Behr & Kestner, 1982).
Synthesis of Stable Isotope-Labelled Compounds
- Ethanesulfonic anhydride-like compounds have been utilized in the synthesis of stable isotope-labelled compounds, useful in tracing and analytical studies (Barsamian, Perkins, Field, & Blakemore, 2014).
Thermal and Photolytic Stability
- Research on the thermal and photolytic stabilities of perfluoroalkane sulfonic acids and their derivatives provides insights into the stability of similar compounds under various conditions (Germain et al., 1980).
Capillary Electrophoresis
- The use of ethanesulfonic acid in improving the separation of protonated anilines by capillary electrophoresis highlights its role in enhancing analytical techniques (Li & Fritz, 1999).
Radical-Initiated Oxidative Functionalization
- Studies on the radical-initiated oxidative functionalization of ethane using perfluorocarboxylic acid anhydrides shed light on the potential of ethanesulfonic anhydride in similar reactions (Hogan and Sen, 1997).
Safety And Hazards
Future Directions
Methanesulfonic anhydride has been explored for S-carbonylation of thiols with feedstock acids . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials . The global production of Methanesulfonic anhydride is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .
properties
IUPAC Name |
ethylsulfonyl ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJXQRNXZKSOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OS(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553782 | |
Record name | ethylsulfonyl ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanesulfonic anhydride | |
CAS RN |
13223-06-8 | |
Record name | ethylsulfonyl ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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